Siebolside B
Description
Siebolside B is a flavonoid glycoside isolated from the bark of Populus tomentosa, a species of poplar tree widely studied for its phytochemical diversity . Its molecular formula is C₂₀H₂₂O₉, with a molecular weight of 429.1108 g/mol (observed via high-resolution mass spectrometry) . Structurally, it features a flavanone backbone conjugated with a glucoside moiety, as evidenced by its fragmentation pattern (e.g., loss of glucoside, m/z 245.0753) . Key pharmacological activities include allergy-preventive and antioxidant effects, validated through studies on mast cell stabilization and free radical scavenging assays .
Properties
Molecular Formula |
C20H22O9 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(23)17(24)18(25)20(29-15)28-14-8-11(6-7-13(14)22)10-27-19(26)12-4-2-1-3-5-12/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
VUIFKSAQRHGZDL-BFMVXSJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
2-hydroxy-5-((benzoyloxy)methyl)phenyl beta-D-glucopyranoside siebolside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Siebolside B shares structural and functional similarities with other flavonoid glycosides, notably sakuranin and isosakuranin. Below is a detailed comparative analysis:
Table 1: Structural and Analytical Comparison
Key Structural Differences :
- This compound lacks the methoxy group present in sakuranin, as indicated by the absence of a singlet near 3.79 ppm in its NMR spectrum .
- The glucoside linkage in this compound is inferred to differ from sakuranin and isosakuranin, contributing to its shorter HPLC retention time (66.30 min vs. >73 min) .
Table 2: Pharmacological Activity Comparison
Functional Insights :
- Shared Activity: Both this compound and sakuranin exhibit allergy-preventive effects, likely due to flavanone-mediated mast cell stabilization .
- This compound’s antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) is superior, attributed to its unique glucoside configuration .
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